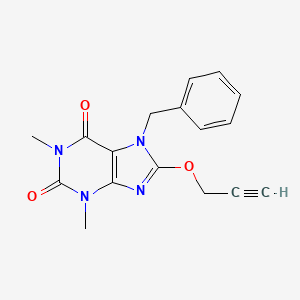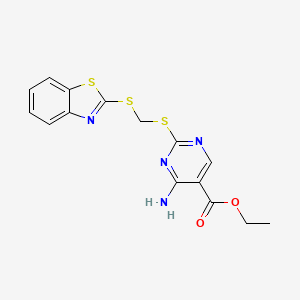![molecular formula C14H17N5O3S3 B11570993 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11570993.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiadiazole Ring: The starting material, 2-amino-5-mercapto-1,3,4-thiadiazole, is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions.
Introduction of the Sulfanyl Group: The thiadiazole derivative is then reacted with an appropriate halide to introduce the sulfanyl group.
Formation of the Imidazolidinone Ring: The intermediate is further reacted with 3-(4-methylbenzenesulfonyl)imidazolidinone under suitable conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE has been studied for various scientific research applications, including :
Medicinal Chemistry: The compound has shown potential as a urease inhibitor, which is important for the treatment of infections caused by Helicobacter pylori.
Biological Studies: It has been evaluated for its antimicrobial, antifungal, and anticancer activities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets :
Urease Inhibition: The compound binds to the active site of the urease enzyme, inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE can be compared with other thiadiazole derivatives, such as :
2,5-DIAMINO-1,3,4-THIADIAZOLE: Known for its use in the synthesis of pesticides and dyes.
1,3,4-THIADIAZOLE-2,5-DIAMINE: Used in the development of antimicrobial agents.
Properties
Molecular Formula |
C14H17N5O3S3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H17N5O3S3/c1-10-2-4-11(5-3-10)25(21,22)19-7-6-18(9-19)12(20)8-23-14-17-16-13(15)24-14/h2-5H,6-9H2,1H3,(H2,15,16) |
InChI Key |
VBMCWPUAALGNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B11570917.png)

![1-(4-bromobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11570921.png)
![3-(2-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11570922.png)
![1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11570923.png)
![4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11570942.png)
![ethyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11570949.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11570952.png)
![3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B11570957.png)

![2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11570963.png)
![N-(2-chloropyridin-3-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11570971.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}acetamide](/img/structure/B11570988.png)
